molecular formula C9H15N5 B1356605 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine CAS No. 96225-96-6

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No. B1356605
CAS RN: 96225-96-6
M. Wt: 193.25 g/mol
InChI Key: NBVLAXUVAVBGGR-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H15N5 and a molecular weight of 193.25 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The InChI code for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is 1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a solid substance . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in antimicrobial activity. Molecular docking simulations suggest that it can inhibit bacterial oxidoreductase enzymes through hydrophobic interactions, which could lead to the development of new antibacterial agents .

Synthesis of Derivatives

It serves as an intermediate in the synthesis of various pyrazolo-pyrazine and pyridine derivatives. These derivatives have potential applications in medicinal chemistry and drug development .

Nanoparticle Stabilization

The compound is used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10nm in size. These nanoparticles have applications in electronics, catalysis, and as antimicrobial agents .

Leukemia Treatment

It is an intermediate in the synthesis of tyrosine kinase inhibitors like imatinib and nilotinib, which are used to treat leukemia. These inhibitors specifically target and inhibit the activity of tyrosine kinases involved in cancer cell proliferation .

FLT3- and CDK-Kinase Inhibition

A derivative of this compound, FN-1501, has been discovered as an inhibitor of FLT3- and CDK-Kinase, which shows high efficiency against acute myelocytic leukemia .

Chronic Myelogenous Leukemia (CML) Treatment

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor currently in clinical trials in China for CML treatment, is metabolized from this compound .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

While the exact future directions for the study and application of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine are not specified in the search results, its role in FLT3 and CDK inhibition suggests potential applications in the study and treatment of conditions related to these enzymes .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVLAXUVAVBGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539203
Record name 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

CAS RN

96225-96-6
Record name 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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